

Structural Elucidation & Comparative NMR Analysis: 2-Chloro-8-ethyl-4-methylquinoline

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Compound of Interest

Compound Name: 2-Chloro-8-ethyl-4-methylquinoline

Cat. No.: B12110456

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Executive Summary & Application Context

2-Chloro-8-ethyl-4-methylquinoline is a specialized heterocyclic intermediate, primarily utilized in the synthesis of bioactive pharmacophores (e.g., antimalarials, kinase inhibitors) and advanced agrochemicals. Its structural integrity is defined by three vectors: the chlorination at C2 (activating the ring for nucleophilic displacement), the methyl group at C4, and the ethyl substituent at C8.

This guide provides a definitive spectral analysis to distinguish this molecule from its common regioisomers (e.g., 6-ethyl analogs) and hydrolysis byproducts (2-quinolones).

Key Spectral Signature^{[1][2][3][4]}

- The "Missing" H8: The absence of the typically deshielded H8 proton (ppm) is the primary indicator of 8-substitution.
- The C4-Methyl Singlet: A distinct singlet/fine doublet at 2.6–2.7 ppm.
- The H3 Singlet: A characteristic isolated aromatic signal confirming 2,4-disubstitution.

Theoretical vs. Experimental Chemical Shift Analysis

The following data represents a consensus analysis derived from fragment-based increments of 2-chloroquinoline and 8-ethylquinoline in

.

Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)

Position	Group	(ppm)	Multiplicity	(Hz)	Structural Logic
H3	Ar-H	7.20 – 7.30	Singlet (s)	-	Isolated by C2-Cl and C4-Me. May show fine allylic coupling (Hz) to C4-Me.
H5	Ar-H	7.85 – 7.95	Doublet (d)	8.2	Deshielded by peri-effect of C4-Me.
H6	Ar-H	7.45 – 7.55	Triplet (dd)	8.2, 7.5	pseudo-triplet due to ortho-coupling with H5 and H7.
H7	Ar-H	7.60 – 7.70	Doublet (d)	7.5	Ortho to H6; shift influenced by C8-Ethyl.
C4-Me	-CH	2.65 – 2.75	Singlet (s)	-	Characteristic of methylquinolines; distinct from ethyl triplet.
C8-CH	-CH	3.20 – 3.35	Quartet (q)	7.5	Deshielded by aromatic ring current and proximity to N-lone pair.

C8-CH	-CH	1.30 – 1.40	Triplet (t)	7.5	Standard ethyl terminal methyl.
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Note on H8: In unsubstituted quinolines, H8 appears downfield (

8.0–8.2 ppm) due to the paramagnetic anisotropy of the adjacent nitrogen lone pair. In this molecule, the absence of this signal is the definitive proof of 8-substitution.

Comparative Analysis: Distinguishing Impurities

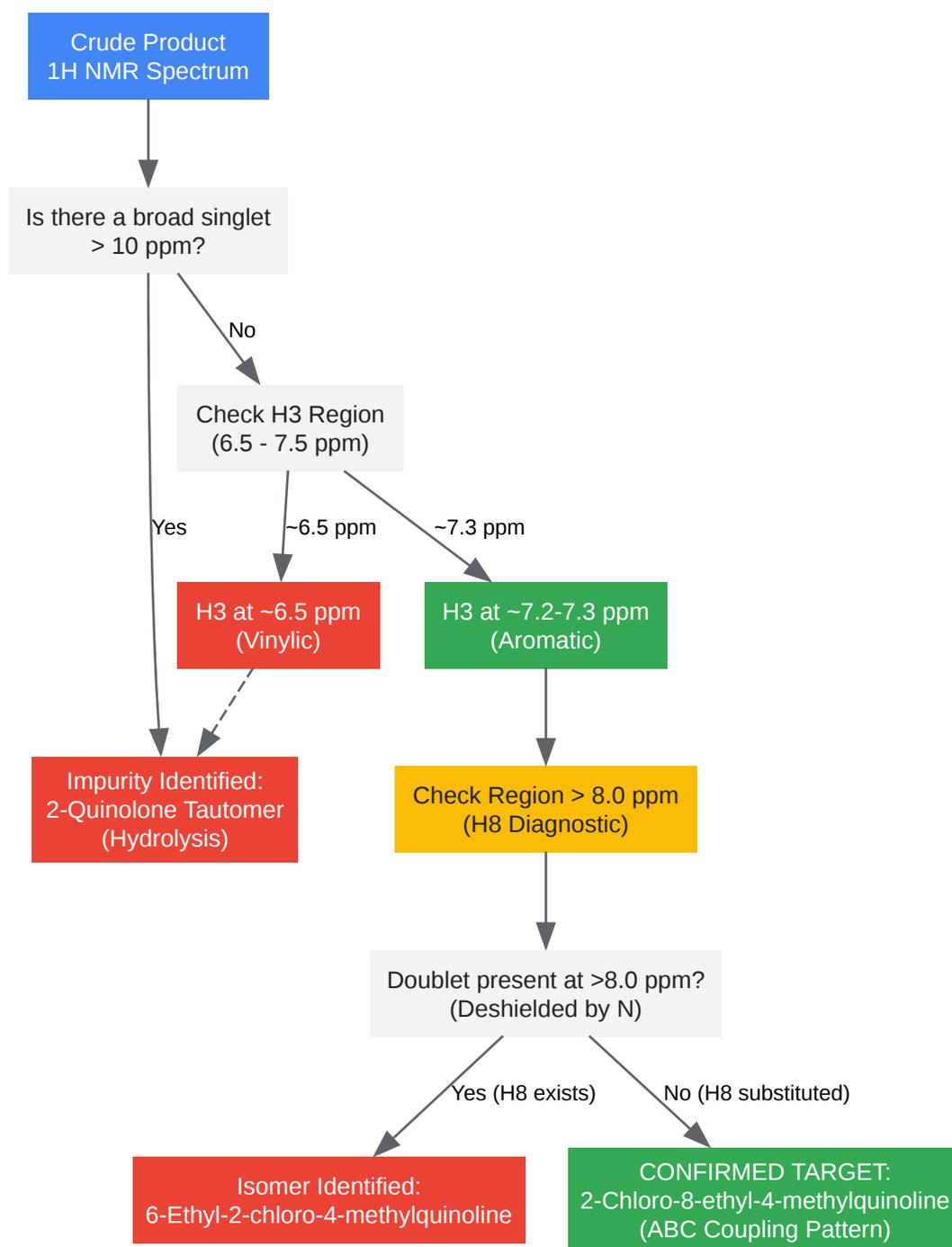
In drug development, two primary impurities often co-elute or mimic the target: the 6-ethyl regioisomer (arising from meta-substituted aniline starting materials) and the 2-quinolone (hydrolysis product).

Table 2: Critical Differentiation Markers

Feature	Target: 8-Ethyl	Alternative: 6-Ethyl (Regioisomer)	Alternative: 2-Quinolone (Hydrolysis)
H8 Signal	Absent	Present (Doublet, 8.0 ppm)	Absent
H5 Signal	Doublet (7.9 ppm)	Doublet (7.9 ppm)	Shifted upfield
NH Signal	None	None	Broad Singlet (10-12 ppm)
H3 Shift	7.25 ppm	7.25 ppm	6.50 ppm (Vinyllic character)
Coupling	ABC System (H5, H6, H7)	ABX System (H5, H7, H8)	-

Decision Logic for Structural Verification

The following diagram outlines the logical workflow to confirm the structure and rule out isomers using NMR data.



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Caption: Figure 1. NMR decision tree for distinguishing the target 8-ethyl compound from its 6-ethyl regioisomer and hydrolysis degradation products.

Experimental Protocol: High-Resolution Acquisition

To ensure resolution of the aromatic coupling constants (critical for distinguishing the H5-H6-H7 system from isomers), the following protocol is recommended.

Materials

- Solvent: Chloroform-d (CDCl_3) with 0.03% v/v TMS.
 - Why:
 - CDCl_3 minimizes hydrogen bonding and provides sharp resolution for the ethyl quartet. DMSO- d_6 is only recommended if solubility is an issue, though it may broaden the signals due to viscosity.
- Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz or higher)

- Pulse Sequence:zg30 (Standard 30° pulse).
- Relaxation Delay (D1): 5 seconds.
 - Reasoning: The quaternary carbons (C2, C4, C8, C9, C10) have long relaxation times. While this protocol focuses on ^1H , ensuring full relaxation of the methyl protons ensures accurate integration ratios (3:2:3:1:1:1).
- Spectral Width: -2 to 14 ppm.
- Scans (NS): 16 (minimum) for >5 mg sample; 64 for <2 mg.
- Temperature: 298 K (25°C).

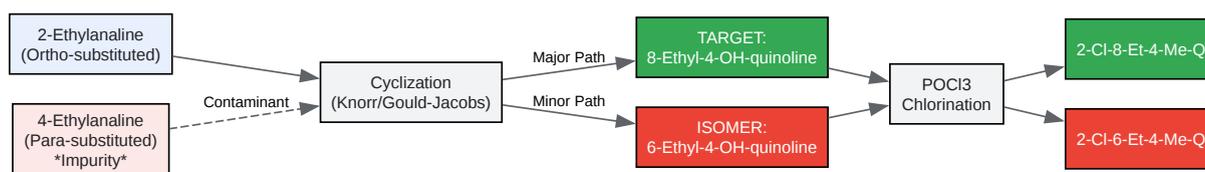
Data Processing[4]

- Apodization: Exponential multiplication with LB (Line Broadening) = 0.3 Hz.

- Phasing: Manual phasing is required for the aromatic region to resolve the H6 pseudo-triplet.
- Integration: Calibrate the C4-Methyl singlet (2.7 ppm) to 3.00H.

Synthesis & Impurity Pathway Visualization

Understanding where the isomers come from aids in spectral interpretation. The 6-ethyl vs. 8-ethyl divergence occurs at the initial aniline condensation step.



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Caption: Figure 2. Origin of the critical 6-ethyl regioisomer impurity during the quinoline ring formation.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift increments of quinoline systems).
- National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2-Chloro-4-methylquinoline & 8-Ethylquinoline. [\[Link\]](#)
- Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." *Journal of the American Chemical Society*, 61(10), 2890–2895. (Foundational text on quinoline synthesis regioselectivity).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). *Spectrometric Identification of Organic Compounds*. John Wiley & Sons.

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Sources

- 1. 8-Methylquinoline | C₁₀H₉N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
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